molecular formula C14H16N2O4S B14484539 2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan CAS No. 64145-68-2

2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan

Cat. No.: B14484539
CAS No.: 64145-68-2
M. Wt: 308.35 g/mol
InChI Key: JUTRBXJHNVRXSY-JTQLQIEISA-N
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Description

2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan is a compound that features a tryptophan backbone with a carboxyethylsulfanyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan typically involves the introduction of the carboxyethylsulfanyl group to the L-tryptophan molecule. This can be achieved through various synthetic routes, including:

    Nucleophilic Substitution: This method involves the substitution of a leaving group on the L-tryptophan molecule with a carboxyethylsulfanyl group.

    Thiol-Ene Reaction:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Using batch reactors to control reaction conditions such as temperature, pressure, and reactant concentrations.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyethyl group can be reduced to form alcohols.

    Substitution: The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan involves its interaction with various molecular targets and pathways. The carboxyethylsulfanyl group can interact with enzymes and proteins, potentially modulating their activity. This compound may also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Carboxyethyl)sulfanylthiocarbonyl]-sulfanylpropanoic acid: A compound with a similar sulfanyl group but different backbone structure.

    S-(2-succinyl)-L-cysteine: Another compound with a carboxyethylsulfanyl group but attached to a cysteine backbone.

Uniqueness

2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan is unique due to its tryptophan backbone, which imparts distinct biochemical properties compared to other similar compounds

Properties

CAS No.

64145-68-2

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

(2S)-2-amino-3-[2-(2-carboxyethylsulfanyl)-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C14H16N2O4S/c15-10(14(19)20)7-9-8-3-1-2-4-11(8)16-13(9)21-6-5-12(17)18/h1-4,10,16H,5-7,15H2,(H,17,18)(H,19,20)/t10-/m0/s1

InChI Key

JUTRBXJHNVRXSY-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)SCCC(=O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)SCCC(=O)O)CC(C(=O)O)N

Origin of Product

United States

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